Antiproliferative Activity in Breast and Liver Cancer: Class-Level Potency from Closest Structural Analog
No direct IC₅₀ data exists for CAS 339239-35-9. The closest characterized analog is compound 4c (2-[2-(4-hydroxy-3-chlorobenzylidene)hydrazinyl]-thiazol-4(5H)-one), which differs by lacking the 5-isopropyl group and bearing a 3-chloro substituent on the benzylidene ring. Compound 4c exhibited IC₅₀ values of 2.57 ± 0.16 µM (MCF-7) and 7.26 ± 0.44 µM (HepG2), compared to the standard staurosporine (IC₅₀: 6.77 ± 0.41 µM and 8.4 ± 0.51 µM, respectively) [1]. This demonstrates that the thiazolone-hydrazone scaffold can achieve sub-10 µM potency against these cell lines. The 5-isopropyl substituent in CAS 339239-35-9 introduces additional steric and lipophilic character that may further modulate potency; however, this remains untested [1].
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available for CAS 339239-35-9 |
| Comparator Or Baseline | Closest analog 4c: IC₅₀ = 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2); Staurosporine: IC₅₀ = 6.77 ± 0.41 µM (MCF-7), 8.4 ± 0.51 µM (HepG2) |
| Quantified Difference | Analog 4c is 2.6-fold more potent than staurosporine in MCF-7 cells; no data for target compound |
| Conditions | MCF-7 breast adenocarcinoma and HepG2 hepatocellular carcinoma cell lines; MTT assay |
Why This Matters
Establishes the scaffold's potential for low-micromolar anticancer activity and provides a benchmark for evaluating CAS 339239-35-9 in head-to-head assays.
- [1] Al-Salmi, F.A.; Alrohaimi, A.H.; El Behery, M.; et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals 2023, 13, 1546. DOI: 10.3390/cryst13111546 View Source
